![molecular formula C7H9N3O2 B115657 4-Methyl-3-nitrobenzene-1,2-diamine CAS No. 147021-86-1](/img/structure/B115657.png)
4-Methyl-3-nitrobenzene-1,2-diamine
Overview
Description
“4-Methyl-3-nitrobenzene-1,2-diamine” is a chemical compound with the molecular formula C7H9N3O2 . It is also known by other names such as N1-Methyl-4-nitrobenzene-1,2-diamine and N1-Methyl-4-nitro-o-phenyldiamin . The compound has a molecular weight of 167.17 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methyl group, two amine groups, and a nitro group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 167.17 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Scientific Research Applications
Hydrogen Bonding in Nitrobenzene Diamines
- Hydrogen bonding in 4-nitrobenzene-1,2-diamine and its hydrohalide salts was investigated, revealing complex structures and interactions. These compounds show potential applications in understanding hydrogen bonding mechanisms and could have implications in materials science (Geiger & Parsons, 2014).
Applications in Polymer Science
- The synthesis of new polyimides containing pendent pentadecyl chains from a diamine derivative shows promise for creating materials with improved solubility and thermal stability, which could have significant implications in polymer science and materials engineering (Sadavarte et al., 2009).
Structural Analysis
- The study of the synthesis and crystal structure of nitrobenzene derivatives like 3,4-methylenedioxy-nitrobenzene provides insights into the molecular arrangements and could be vital in the development of new materials and chemicals (Bai-cheng, 2006).
Chemical Reactions and Interactions
- Research into the SNAr reaction of nitrobenzene derivatives with diamines under high pressure has implications for chemical synthesis, potentially aiding in the development of new compounds and reaction pathways (Ibata et al., 1995).
Corrosion Inhibition
- Studies on the corrosion inhibition of mild steel using novel Bis Schiff’s Bases as corrosion inhibitors highlight potential applications in industrial settings, particularly in protecting metals from corrosive environments (Singh & Quraishi, 2016).
Luminescent Sensors
- A zinc-based metal–organic framework, involving nitrobenzene derivatives, demonstrated potential as a highly sensitive multi-responsive luminescent sensor. This could have applications in environmental monitoring and chemical sensing (Xu et al., 2020).
Future Directions
The future directions for “4-Methyl-3-nitrobenzene-1,2-diamine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have shown promise in DNA binding, urease inhibition, and anti-brain-tumor activities , suggesting potential avenues for future research.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-nitrobenzene-1,2-diamine is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves two steps: the formation of a sigma-bond to the benzene ring by the electrophile, and the removal of a proton from the intermediate . The result is a substituted benzene ring .
Pharmacokinetics
The polar character of the nitro group in similar compounds results in lower volatility than ketones of about the same molecular weight . Surprisingly, the water solubility is low .
Result of Action
The result of the action of this compound is a substituted benzene ring . This occurs due to the electrophilic aromatic substitution reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the reaction is successful only when conducted at high temperatures in the vapor phase . Also, the compound’s interactions with DNA can be affected by environmental factors .
properties
IUPAC Name |
4-methyl-3-nitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFSMFMNGAKHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169346 | |
Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
172549-15-4 | |
Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172549154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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